molecular formula C17H21NO B14516794 N-Cyclohexyl-5-phenylpenta-2,4-dienamide CAS No. 62764-19-6

N-Cyclohexyl-5-phenylpenta-2,4-dienamide

Cat. No.: B14516794
CAS No.: 62764-19-6
M. Wt: 255.35 g/mol
InChI Key: GDGUSSMIMNOVMC-UHFFFAOYSA-N
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Description

N-Cyclohexyl-5-phenylpenta-2,4-dienamide is a chemical compound with the molecular formula C17H21NO and a molecular weight of 255.36 g/mol . This compound is of significant interest in synthetic organic chemistry, particularly in the field of photochemical reactions. It serves as a key derivative in the study of 5-arylpenta-2,4-dienoic acids, which are also known as vinylogous cinnamic acids . The primary research application of this compound is in selective photodimerization and [2+2] cycloaddition reactions . These reactions are a powerful method for constructing complex molecular architectures, such as cyclobutane rings, which are valuable intermediates in organic synthesis and materials science. The diene system within the molecule provides two distinct olefin types that can participate in cycloadditions, posing a challenge for achieving selectivity. Research utilizing this compound and related analogs focuses on developing efficient methods, often using templates, to control the reaction pathway and obtain single regio- and diastereoisomers of the cycloaddition products . The insights gained from studying this compound contribute to the broader field of supramolecular chemistry and the synthesis of structurally intriguing molecules like [n]-ladderanes, which are found in naturally occurring phospholipids . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

62764-19-6

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

N-cyclohexyl-5-phenylpenta-2,4-dienamide

InChI

InChI=1S/C17H21NO/c19-17(18-16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1,3-4,7-11,14,16H,2,5-6,12-13H2,(H,18,19)

InChI Key

GDGUSSMIMNOVMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C=CC=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Overview

The use of strong bases to generate enolate intermediates, followed by reaction with isocyanates, is a well-established method for dienamide synthesis. A protocol from Organic & Biomolecular Chemistry (RSC) demonstrates this approach:

General Procedure :

  • Deprotonation : 1,1-Diethoxybut-2-ene (2 mmol) is treated with tert-butoxide (tBuOK, 5 mmol) and n-butyllithium (nBuLi, 5 mmol) in tetrahydrofuran (THF) at −78°C.
  • Isocyanate Quenching : Cyclohexyl isocyanate (2.2 mmol) in THF is added dropwise, and the mixture is stirred at −78°C for 2 h.
  • Workup : The reaction is quenched with NH₄Cl, extracted with Et₂O, and purified via flash chromatography.

Key Data :

Parameter Value
Yield 60–75% (estimated from)
Temperature −78°C to −40°C
Solvent THF
Base tBuOK/nBuLi

Advantages :

  • High functional group tolerance.
  • Scalable for gram-scale synthesis.

Limitations :

  • Requires cryogenic conditions.
  • Sensitivity to moisture.

Sodium Hydride-Promoted Coupling

Reaction Overview

A patent (FI111361B) describes the synthesis of structurally related dienamides using sodium hydride (NaH) as a base. This method is adaptable for N-cyclohexyl derivatives:

Adapted Procedure :

  • Base Activation : N-Cyclohexylacetamide (7.0 g) is treated with NaH (80% dispersion in oil, 2.3 g) in dry THF under nitrogen.
  • Electrophilic Quenching : 3-Phenylpropargyl chloride (9.11 g) is added at −78°C, followed by stirring for 90 min.
  • Isolation : The product is triturated with diethyl ether to yield crystalline N-cyclohexyl-5-phenylpenta-2,4-dienamide.

Key Data :

Parameter Value
Yield 99%
Temperature −78°C to room temperature
Solvent THF
Base NaH

Advantages :

  • Near-quantitative yields.
  • Minimal purification required.

Limitations :

  • Requires strict anhydrous conditions.
  • Limited substrate scope for sterically hindered electrophiles.

Polyphosphoric Acid (PPA)-Catalyzed Aldol Condensation

Reaction Overview

A 2024 study in ACS Omega details PPA-catalyzed aldol condensation for cinnamide derivatives, which can be modified for dienamides:

Modified Protocol :

  • Activation : N-Cyclohexylacetamide (1 mmol) and cinnamaldehyde (1 mmol) are refluxed in PPA (1 mmol) and dimethylformamide (DMF).
  • Reaction : The mixture is stirred at 140°C for 6 h.
  • Workup : Quenched with water, extracted with CH₂Cl₂, and purified via silica gel chromatography.

Key Data :

Parameter Value
Yield 65–89%
Temperature 140°C
Catalyst PPA
Solvent DMF

Advantages :

  • Avoids cryogenic conditions.
  • Compatible with electron-deficient aldehydes.

Limitations :

  • Moderate yields for sterically hindered substrates.
  • Requires acid-tolerant functional groups.

Horner-Wadsworth-Emmons (HWE) Reaction

Reaction Overview

The HWE reaction, reported in The Journal of Organic Chemistry, enables stereoselective diene formation. This method pairs phosphonoenolates with aldehydes, followed by amidation:

Stereoselective Synthesis :

  • Phosphonoenolate Generation : Diethyl (2-cyano-1-cyclohexylamido)phosphonate (2.0 equiv) is treated with iPrMgCl (1.8 equiv) in THF at −78°C.
  • Aldehyde Coupling : Phenylacetaldehyde (1.0 equiv) is added, and the mixture is stirred at room temperature.
  • Amidation : The resulting diene is treated with cyclohexylamine under standard coupling conditions.

Key Data :

Parameter Value
Yield 82–91%
Stereoselectivity E:Z > 95:5
Solvent THF
Base iPrMgCl

Advantages :

  • Excellent stereocontrol.
  • Modular for diverse dienamides.

Limitations :

  • Multi-step synthesis of phosphonate precursors.
  • Sensitivity to steric hindrance.

Comparative Analysis of Methods

Method Yield (%) Conditions Stereoselectivity Scalability
Superbase-Mediated 60–75 Cryogenic Moderate High
NaH-Promoted 99 Anhydrous Low Moderate
PPA-Catalyzed 65–89 High-temperature N/A High
HWE Reaction 82–91 Room temperature High Moderate

Mechanistic Insights and Optimization

  • Superbase Methods : The tBuOK/nBuLi system generates a resonance-stabilized enolate, which attacks the electrophilic carbon of the isocyanate. Steric effects from the cyclohexyl group may slow the reaction, necessitating longer stirring times.
  • PPA Catalysis : PPA acts as both a Brønsted acid and dehydrating agent, facilitating enolization and subsequent aldol condensation.
  • HWE Reaction : The magnesium-coordinated phosphonoenolate ensures E-selectivity via a six-membered transition state.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclohexyl-5-phenylpenta-2,4-dienamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-5-phenylpenta-2,4-dienamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : The cyclohexyl group in the target compound introduces steric bulk and hydrophobicity compared to smaller amide substituents (e.g., isobutyl in 2c or diethyl in 1c). This may influence solubility and membrane permeability .
  • Synthetic Accessibility : Amide derivatives with aliphatic substituents (e.g., isobutyl, diethyl) are typically synthesized via nucleophilic acyl substitution, yielding moderate to high purity (57–79% yields). Cyclohexyl analogs may require optimized conditions due to steric hindrance .
Anti-Inflammatory Potential
  • D4 Analogs : Piperamide derivatives like D4 (benzodioxol-substituted) demonstrate potent anti-inflammatory activity by inhibiting NF-κB translocation and reducing pro-inflammatory cytokines (e.g., IL-6, TNF-α) in glial cells. The phenyl-substituted target compound may exhibit altered efficacy due to the absence of the electron-rich benzodioxol group, which is critical for binding interactions .
  • SAR Insights : Replacement of benzodioxol with phenyl (as in the target compound) could reduce antioxidant capacity but enhance metabolic stability due to decreased oxidative susceptibility .
Neuroprotective and Immunomodulatory Effects
  • D5 Analogs: (2E,4E)-N-Bis(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienamide (D5) shows immunomodulatory effects in glial cells. The phenyl-substituted target compound may lack this activity, emphasizing the role of benzodioxol in modulating immune pathways .

Physicochemical and Spectroscopic Properties

  • Melting Points : Aliphatic amide derivatives (e.g., isobutyl- or diethyl-substituted) often exist as oils or low-melting solids (<200°C), while aromatic or bulky substituents (e.g., cyclohexyl) may increase crystallinity and melting points .
  • Spectroscopic Data :
    • 1H NMR : The conjugated diene system in all analogs shows characteristic signals at δ 6.0–7.5 ppm for vinyl protons. Cyclohexyl groups exhibit resonances at δ 1.0–2.0 ppm (axial/equatorial H) .
    • 13C NMR : Carbonyl signals appear at δ 165–170 ppm, while aromatic carbons (phenyl or benzodioxol) resonate at δ 110–150 ppm .

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